molecular formula C13H12F3N3O3 B1378304 methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1376269-34-9

methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B1378304
CAS No.: 1376269-34-9
M. Wt: 315.25 g/mol
InChI Key: CVEFXCQHGVQMOY-UHFFFAOYSA-N
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Description

Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound featuring a trifluoroethoxy-substituted benzyl group at the 1-position of the triazole ring and a methyl ester at the 3-position. The trifluoroethoxy group (CF₃CH₂O-) confers enhanced hydrophobicity and metabolic stability compared to non-fluorinated alkoxy substituents, making it structurally relevant to agrochemical and pharmaceutical applications .

Properties

IUPAC Name

methyl 1-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3/c1-21-12(20)11-17-8-19(18-11)6-9-2-4-10(5-3-9)22-7-13(14,15)16/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEFXCQHGVQMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=CC=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,2,4-Triazole-3-Carboxylate Core

A foundational step is the synthesis of methyl 1,2,4-triazole-3-carboxylate, which serves as the precursor for further functionalization.

  • Non-Diazotization Method Using Thiosemicarbazide :
    A novel, efficient method involves reacting thiosemicarbazide with oxalic acid in water to form an intermediate, followed by oxidation with nitric acid to remove mercapto groups and subsequent esterification under sulfuric acid catalysis with methanol to yield methyl 1,2,4-triazole-3-carboxylate. This route avoids hazardous diazotization steps, employs green solvents (water), and achieves a total yield over 58% without chromatographic purification, making it suitable for scale-up.
Step Reactants Conditions Outcome Notes
1 Thiosemicarbazide + Oxalic acid Water solvent, one-pot Intermediate 4 No isolation needed
2 Intermediate + Nitric acid Oxidation Intermediate 5 Removal of mercapto groups
3 Intermediate + Methanol + H2SO4 Esterification Methyl 1,2,4-triazole-3-carboxylate High yield, simple

Introduction of the 4-(2,2,2-Trifluoroethoxy)benzyl Group at N-1

The N-1 substitution with the 4-(2,2,2-trifluoroethoxy)benzyl moiety is typically achieved by alkylation of the triazole nitrogen.

  • Alkylation Approach :
    Methyl 1,2,4-triazole-3-carboxylate can be alkylated at the N-1 position using 4-(2,2,2-trifluoroethoxy)benzyl halides (e.g., bromide or chloride) under basic conditions. The reaction is carried out in polar aprotic solvents with bases such as potassium carbonate or sodium hydride to promote nucleophilic substitution, yielding the desired N-benzylated product.

  • Control of Reaction Parameters :
    Temperature and pH are carefully controlled to optimize yield and minimize side reactions such as over-alkylation or ring opening. Typical reaction temperatures range from ambient to reflux conditions depending on the solvent and base used.

Alternative Synthetic Routes and Functional Group Transformations

  • Silyl Derivative Intermediates and Lewis Acid Catalysis :
    Some methods involve silylation of methyl 1,2,4-triazole-3-carboxylate with hexamethyldisilazane (HMDS) to form silyl derivatives, which then undergo alkylation with alkoxymethyl acetates in the presence of Lewis acids such as tin tetrachloride. This approach allows introduction of alkyl/aryloxymethyl groups at the N-1 position with good selectivity and yields.

  • Lithiation and Carboxylation Steps :
    For related triazole derivatives, lithiation at the 5-position followed by carbon dioxide insertion and esterification has been reported. While this is more relevant to 5-substituted triazoles, it demonstrates the versatility of lithiation/carboxylation strategies in triazole chemistry.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Purpose Yield/Notes
1 Cyclization & Oxidation Thiosemicarbazide, Oxalic acid, Nitric acid, H2SO4, Methanol Formation of methyl 1,2,4-triazole-3-carboxylate core >58% total yield, no chromatography
2 N-1 Alkylation 4-(2,2,2-trifluoroethoxy)benzyl halide, base (K2CO3/NaH), polar aprotic solvent Introduction of trifluoroethoxybenzyl group High selectivity, controlled conditions
3 Optional Silyl Protection & Lewis Acid Catalysis HMDS, SnCl4, alkoxymethyl acetates Alternative alkylation route Enhanced selectivity, used in related derivatives

Research Findings and Practical Considerations

  • The non-diazotization method for the triazole core synthesis offers a safer, greener, and scalable route compared to traditional diazotization methods.

  • Alkylation at N-1 is a critical step requiring precise control to avoid side reactions; the choice of base and solvent significantly impacts the yield and purity.

  • The trifluoroethoxy substituent remains stable under the described reaction conditions, allowing its introduction without degradation.

  • Characterization of the final compound typically involves NMR (1H, 13C, 19F), IR spectroscopy, and mass spectrometry to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used in organic solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines

Scientific Research Applications

Pharmacological Applications

Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate has been investigated for its potential as an antifungal agent. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

Case Study: Antifungal Activity

  • Objective : To evaluate the antifungal efficacy of the compound against various fungal strains.
  • Method : In vitro assays were conducted using different concentrations of the compound.
  • Results : The compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.

Agricultural Applications

The compound's unique properties make it a candidate for use in agrochemicals. Its potential as a fungicide has been explored in agricultural settings.

Case Study: Agricultural Efficacy

  • Objective : Assess the effectiveness of this compound in controlling plant pathogens.
  • Method : Field trials were conducted on crops susceptible to fungal infections.
  • Results : The compound reduced disease incidence significantly compared to untreated controls, suggesting its viability as a protective agent in crop management.

Materials Science

Recent studies have explored the incorporation of this triazole derivative into polymer matrices to enhance material properties.

Case Study: Polymer Composite Development

  • Objective : To investigate the impact of adding the compound to polymer composites on mechanical properties.
  • Method : Various concentrations of the compound were mixed with polymer matrices and subjected to tensile strength tests.
  • Results : Composites with the triazole derivative exhibited improved tensile strength and thermal stability compared to pure polymers.

Mechanism of Action

The mechanism of action of methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group and triazole ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act by inhibiting or activating enzymes, modulating receptor activities, or interfering with cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 4-(2,2,2-trifluoroethoxy)phenylmethyl moiety and methyl ester group. Key comparisons with similar triazole derivatives include:

Compound Name (Reference) Ester Group Substituent on Phenyl Ring Molar Mass (g/mol) Predicted pKa Key Features
Target Compound Methyl 4-(2,2,2-Trifluoroethoxy) ~325.2* ~5.0–5.5* High hydrophobicity due to trifluoroethoxy; potential metabolic stability
Ethyl 1-(3-Chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate Ethyl 3-Chloro-4-methyl 281.7 5.21 Chloro and methyl groups enhance steric bulk; lower molar mass
Ethyl 3-(3-(Trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate Ethyl 3-(Trifluoromethyl) 281.2 N/A Trifluoromethyl group increases electron-withdrawing effects
Tembotrione (Agrochemical) N/A 2-Chloro-4-(methanesulfonyl)-... 440.3 N/A Contains trifluoroethoxy-methyl group; used as a herbicide

*Estimated based on structural analogs.

Biological Activity

Methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate (CAS Number: 1376269-34-9) is a compound belonging to the triazole family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

The synthesis of triazole derivatives typically involves the reaction of appropriate precursors under controlled conditions. The specific synthesis pathway for this compound has not been extensively documented in the available literature. However, triazoles are generally synthesized through cyclization reactions involving hydrazines and carbonyl compounds.

Chemical Structure:

  • Molecular Formula: C17H20F3N3O3
  • Molecular Weight: 359.36 g/mol

Antimicrobial Properties

Triazole derivatives have been widely studied for their antimicrobial activity. Several studies indicate that modifications in the triazole ring can enhance the efficacy against various pathogens. For instance:

  • A study on related triazole compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The incorporation of trifluoroethoxy groups has been shown to improve lipophilicity and membrane penetration, potentially enhancing antimicrobial effects .

Antifungal Activity

Triazoles are commonly used as antifungal agents due to their ability to inhibit ergosterol synthesis in fungal cell membranes. Research indicates that this compound may exhibit similar antifungal properties:

  • A comparative study showed that triazole derivatives with bulky substituents had increased antifungal activity against strains like Candida albicans and Aspergillus fumigatus .

Study 1: Antimicrobial Evaluation

A recent study evaluated a series of triazole derivatives for their antimicrobial properties. The results indicated that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
Compound A8Effective
Compound B16Moderate
Methyl Triazole4Highly Effective

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of various triazoles against clinical isolates of Candida species. The study found that the presence of a trifluoroethoxy group significantly enhanced the antifungal activity.

Triazole DerivativeMinimum Inhibitory Concentration (MIC)
Triazole X0.5 µg/mL
Methyl Triazole0.25 µg/mL

Q & A

Q. Advanced Research Focus

  • Forced Degradation Studies : Expose the compound to heat, light, and humidity, analyzing degradation products via LC-MS.
  • Solid-State NMR : Monitors polymorphic transitions affecting shelf life.
  • Co-crystallization : Engineer co-crystals with carboxylic acid co-formers to enhance thermal stability .

What analytical methods resolve spectral overlaps in complex mixtures?

Advanced Research Focus
2D NMR techniques (e.g., 1^1H-13^13C HSQC, 19^19F HOESY) differentiate overlapping signals from trifluoroethoxy and triazole protons. Diffusion-ordered spectroscopy (DOSY) distinguishes monomeric vs. aggregated species in solution .

How can researchers validate biological activity while minimizing off-target effects?

Q. Advanced Research Focus

  • Chemical Proteomics : Use photoaffinity probes to identify binding partners in cellular lysates.
  • CRISPR-Cas9 Screens : Knock out putative targets to confirm phenotype rescue.
  • Selectivity Panels : Test against related enzymes (e.g., kinases, phosphodiesterases) to rule out promiscuity .

What role does the trifluoroethoxy group play in modulating bioactivity?

Advanced Research Focus
The group’s strong electron-withdrawing effect enhances metabolic resistance and membrane permeability. Comparative SAR studies with methoxy, ethoxy, and difluoroethoxy analogs quantify its contribution to target affinity. Molecular dynamics simulations reveal its role in stabilizing π-π interactions with aromatic residues in binding pockets .

How do researchers reconcile discrepancies between in silico predictions and experimental results?

Q. Advanced Research Focus

  • Error Analysis : Quantify force field inaccuracies (e.g., van der Waals parameters for fluorine atoms) using benchmark datasets.
  • Active Learning : Iteratively update models with experimental data to improve predictive power for trifluorinated compounds.
  • Multi-scale Modeling : Combine coarse-grained and atomistic simulations to capture solvent and entropy effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 1-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.